1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] is a unique spirocyclic compound that features a cyclopentane ring fused to a perimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] typically involves a cycloaddition reaction. One common method is the chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is promoted by sodium hydroxide as the sole catalyst, which is both simple and cost-effective .
Industrial Production Methods: While specific industrial production methods for 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] are not well-documented, the general approach would involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: It may be used in the design and synthesis of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] can be compared with other spirocyclic compounds such as spiro[cyclopentane-1,3’-indoline] and spiro[cyclopentane-1,2’-quinazolin]. These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine] lies in its combination of a cyclopentane ring with a perimidine moiety, which imparts distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
- Spiro[cyclopentane-1,3’-indoline]
- Spiro[cyclopentane-1,2’-quinazolin]
- Spiro[cyclopentane-1,2’-pyrrolidine]
- Spiro[cyclopentane-1,2’-piperidine]
This detailed overview provides a comprehensive understanding of 1’H,3’H-Spiro[cyclopentane-1,2’-perimidine], covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
5745-92-6 |
---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
spiro[1,3-dihydroperimidine-2,1'-cyclopentane] |
InChI |
InChI=1S/C15H16N2/c1-2-10-15(9-1)16-12-7-3-5-11-6-4-8-13(17-15)14(11)12/h3-8,16-17H,1-2,9-10H2 |
InChI-Schlüssel |
IMFHRPYNXZSTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)NC3=CC=CC4=C3C(=CC=C4)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.